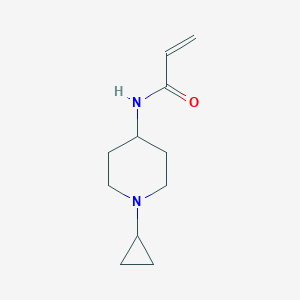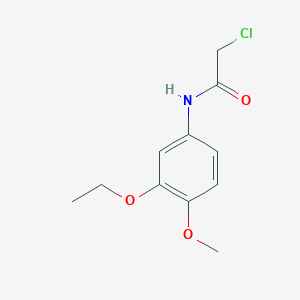![molecular formula C11H13ClN2O3 B7557906 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide, also known as CP94, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide is complex and involves multiple pathways. One of the main mechanisms of action is the modulation of GABA receptors, which are involved in the regulation of neuronal activity. 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity. In addition, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has a range of biochemical and physiological effects, depending on the specific application and dosage. In neuroscience, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to induce sedation, reduce anxiety, and inhibit seizure activity. In immunology, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to reduce inflammation and inhibit the production of inflammatory cytokines. In cancer research, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to induce apoptosis in cancer cells, leading to reduced tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide also has limitations, including its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide, including the development of more selective and potent analogs, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the optimization of its synthesis method to improve yield and purity. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide and its potential side effects in different applications.
Synthesemethoden
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide can be synthesized through a series of chemical reactions, starting with the reaction of 2-aminophenol with chloroacetyl chloride to form 2-(2-chloroacetyl)amino phenol. This intermediate is then reacted with 3-chloropropanoyl chloride to form 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide. The synthesis process can be optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. In immunology, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response to infection and injury. In cancer research, 3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
3-[2-[(2-chloroacetyl)amino]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-7-11(16)14-8-3-1-2-4-9(8)17-6-5-10(13)15/h1-4H,5-7H2,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOEWGMZGJWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)
![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)

![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)

![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)


![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)

![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[2-[(2-Methylpyrazol-3-yl)methylamino]phenyl]methanol](/img/structure/B7557931.png)